molecular formula C17H17NO4S B6664022 2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid

2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid

Cat. No.: B6664022
M. Wt: 331.4 g/mol
InChI Key: MDRVGKCOKQVRMT-UHFFFAOYSA-N
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Description

2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a phenyl ring bearing a cyclobutylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid typically involves multiple steps:

    Formation of the Phenyl Sulfide Intermediate: The initial step involves the reaction of 2-bromophenyl isothiocyanate with cyclobutylamine to form 2-(cyclobutylcarbamoyl)phenyl isothiocyanate.

    Sulfide Formation: This intermediate is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the corresponding phenyl sulfide.

    Furan Ring Formation: The phenyl sulfide is then subjected to a cyclization reaction with a furan derivative, such as 3-bromofuran-2-carboxylic acid, under palladium-catalyzed coupling conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-[[2-(Cyclopropylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    2-[[2-(Cyclohexylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid: Contains a cyclohexyl group, which may affect its steric and electronic properties.

Uniqueness

2-[[2-(Cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid is unique due to the presence of the cyclobutyl group, which introduces strain and affects the compound’s reactivity and interaction with biological targets. This structural feature can lead to distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-[[2-(cyclobutylcarbamoyl)phenyl]sulfanylmethyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-16(18-11-4-3-5-11)13-6-1-2-7-15(13)23-10-14-12(17(20)21)8-9-22-14/h1-2,6-9,11H,3-5,10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRVGKCOKQVRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC=CC=C2SCC3=C(C=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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